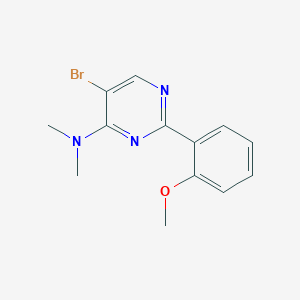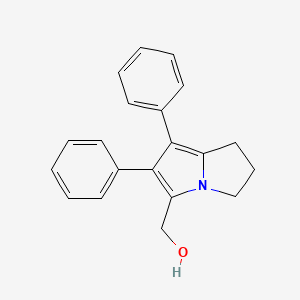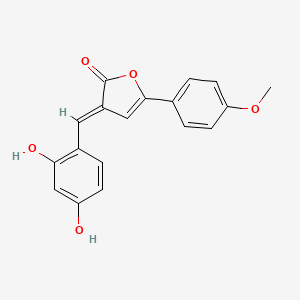
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a 2,4-dihydroxybenzylidene group and a 4-methoxyphenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. Additionally, the furan ring and benzylidene group can participate in electron transfer reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dihydroxybenzylidene)-5-phenylfuran-2(3h)-one: Similar structure but lacks the methoxy group.
3-(2,4-Dihydroxybenzylidene)-5-(4-hydroxyphenyl)furan-2(3h)-one: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)furan-2(3h)-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H14O5 |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(3E)-3-[(2,4-dihydroxyphenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
InChI |
InChI=1S/C18H14O5/c1-22-15-6-3-11(4-7-15)17-9-13(18(21)23-17)8-12-2-5-14(19)10-16(12)20/h2-10,19-20H,1H3/b13-8+ |
InChI Key |
ZOHPXEDJWXZOLY-MDWZMJQESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C\C3=C(C=C(C=C3)O)O)/C(=O)O2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=C(C=C(C=C3)O)O)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


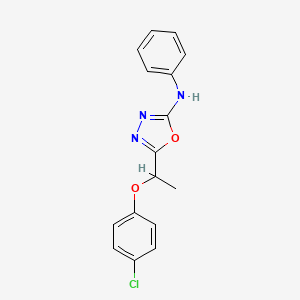
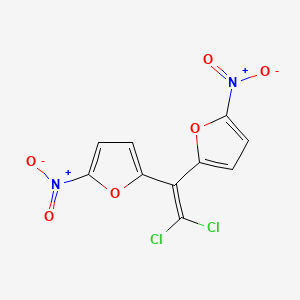
![N-[(6-Chloropyridazin-3-yl)carbamoyl]glycine](/img/structure/B12911432.png)
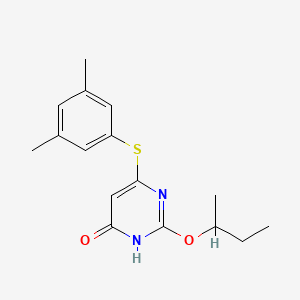
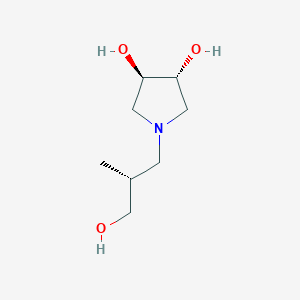


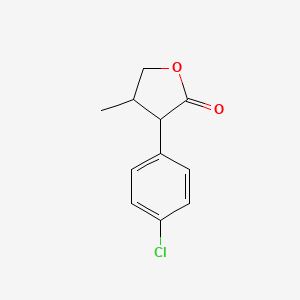
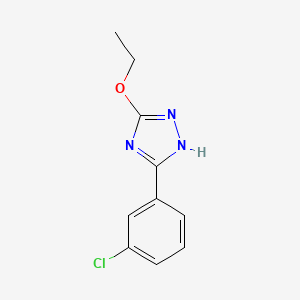
![6-[(Propan-2-yl)amino]pyridazin-3(2H)-one](/img/structure/B12911484.png)
![2-[2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]sulfanyl-1-phenylethanone](/img/structure/B12911489.png)
![6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12911500.png)
